(S)-Methoxymethyl 6-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylic Acid Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Methoxymethyl 6-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylic Acid Ester is a complex organic compound with a unique structure that includes a thiazepine ring, an isoindole moiety, and a methoxymethyl ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methoxymethyl 6-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylic Acid Ester typically involves multiple steps, including the formation of the thiazepine ring and the attachment of the isoindole moiety. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize efficiency and yield. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-Methoxymethyl 6-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylic Acid Ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(S)-Methoxymethyl 6-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylic Acid Ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-Methoxymethyl 6-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylic Acid Ester involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorodithioic acid, S-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)methyl] O,O-dimethyl ester
- Methyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-hydroxypropanoate
- 3-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl chloride
Uniqueness
(S)-Methoxymethyl 6-(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl)-2,3,4,7-tetrahydro-2,2-dimethyl-7-oxo-1,4-thiazepine-3-carboxylic Acid Ester stands out due to its unique combination of functional groups and ring structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C18H18N2O6S |
---|---|
Molekulargewicht |
390.4 g/mol |
IUPAC-Name |
methoxymethyl (3S)-6-(1,3-dioxoisoindol-2-yl)-2,2-dimethyl-7-oxo-3,4-dihydro-1,4-thiazepine-3-carboxylate |
InChI |
InChI=1S/C18H18N2O6S/c1-18(2)13(16(23)26-9-25-3)19-8-12(17(24)27-18)20-14(21)10-6-4-5-7-11(10)15(20)22/h4-8,13,19H,9H2,1-3H3/t13-/m0/s1 |
InChI-Schlüssel |
GGPZVBIXBYYEFL-ZDUSSCGKSA-N |
Isomerische SMILES |
CC1([C@@H](NC=C(C(=O)S1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCOC)C |
Kanonische SMILES |
CC1(C(NC=C(C(=O)S1)N2C(=O)C3=CC=CC=C3C2=O)C(=O)OCOC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.